1-Hydrazinopyridazino(4,5-b)quinoxaline
Overview
Description
1-Hydrazinopyridazino(4,5-b)quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Hydrazinopyridazino(4,5-b)quinoxaline typically involves the reaction of hydrazine derivatives with quinoxaline precursors. One common method includes the treatment of 2,3-dichloroquinoxaline with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired hydrazinopyridazino compound. Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Hydrazinopyridazino(4,5-b)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety allows for substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Hydrazinopyridazino(4,5-b)quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Hydrazinopyridazino(4,5-b)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Hydrazinopyridazino(4,5-b)quinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline 1,4-di-N-oxides: Known for their antimicrobial and anticancer activities.
Pyrrolo[3,2-b]quinoxaline: Studied for their kinase inhibitory properties.
Thiazolo[3,4-a]quinoxaline: Investigated for their potential as therapeutic agents.
The uniqueness of this compound lies in its specific hydrazine substitution, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
IUPAC Name |
pyridazino[4,5-b]quinoxalin-4-ylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-15-10-9-8(5-12-16-10)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDUNCCKMZMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=NN=C(C3=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914902 | |
Record name | 1-Hydrazinylpyridazino[4,5-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95631-24-6 | |
Record name | Pyridazino(4,5-b)quinoxaline, 1-hydrazino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095631246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydrazinylpyridazino[4,5-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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